3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride
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Overview
Description
3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is a chemical compound with a unique bicyclic structure. It is often used in laboratory settings for various synthetic and analytical purposes. The compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride typically involves the reaction of a suitable bicyclic precursor with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of the compound in larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methoxymethyl chloride with a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an alcohol .
Scientific Research Applications
3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but differs in functional groups.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with distinct structural features.
Uniqueness
3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is unique due to its specific methoxymethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C9H18ClNO |
---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-6-7-4-8-2-3-9(5-7)10-8;/h7-10H,2-6H2,1H3;1H |
InChI Key |
UAYPIVGPMWSDFK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CC2CCC(C1)N2.Cl |
Origin of Product |
United States |
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